1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthol

Fragrance chemistry Olfactory evaluation Sesquiterpenoid odorants

This compound is a synthetic octahydro-naphthol derivative classified as a sesquiterpenoid alcohol. With molecular formula C15H24O and molecular weight 220.35 g/mol , it bears a hydroxyl group at position 1 and a methylvinyl substituent at position 3, distinguishing it from ketone analogs such as nootkatone.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
CAS No. 85098-90-4
Cat. No. B12678874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthol
CAS85098-90-4
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCC1=CCC2CC(CC(C2(C1)C)O)C(=C)C
InChIInChI=1S/C15H24O/c1-10(2)12-7-13-6-5-11(3)9-15(13,4)14(16)8-12/h5,12-14,16H,1,6-9H2,2-4H3
InChIKeyPUKGQEFEWDTAKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthol (CAS 85098-90-4): A Sesquiterpenoid Naphthol for Leather Fragrance Formulations


This compound is a synthetic octahydro-naphthol derivative classified as a sesquiterpenoid alcohol [1]. With molecular formula C15H24O and molecular weight 220.35 g/mol , it bears a hydroxyl group at position 1 and a methylvinyl substituent at position 3, distinguishing it from ketone analogs such as nootkatone. Its EINECS number is 285-444-5 [2].

Why 1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthol Cannot Be Substituted by Generic Naphthol or Ketone Analogs


Subtle changes in the substitution pattern of octahydro-naphthols dramatically alter olfactory character. For instance, the target compound's 7,8a-dimethyl substitution yields a distinct leather-like odor [1], whereas the 4,4a-dimethyl isomer (nootkatol) exhibits grapefruit/citrus notes [2]. Furthermore, the hydroxyl group at position 1 imparts different hydrogen-bonding capacity and reactivity compared to the ketone group of nootkatone, affecting both volatility and potential for chemical derivatization in formulations [3]. These structural differences preclude simple interchangeability.

1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthol: Key Differential Evidence for Procurement Decisions


Leather Olfactory Profile vs. Nootkatone's Citrus Character

The target compound is described in patent literature as imparting a 'very natural leather-like odor' [1]. In contrast, nootkatone (CAS 4674-50-4) is known for its characteristic grapefruit/citrus aroma [2]. This qualitative differentiation is critical for fragrance formulations targeting leather notes, where the target compound can replace complex natural extracts like birchtar oil [1].

Fragrance chemistry Olfactory evaluation Sesquiterpenoid odorants

Positional Isomerism: 1-Naphthol vs. 2-Naphthol Sesquiterpenoids and pKa Implications

The target compound is a 1-naphthol derivative, whereas the natural sesquiterpenoid ent-8beta-hydroxyeudesma-3,11-diene is a 2-naphthalenol analog [1]. The position of the hydroxyl group influences acidity: 1-naphthols typically have pKa ~9.3, while 2-naphthols have pKa ~9.5 [2]. This ~0.2 pKa unit difference can affect protonation states in aqueous solution, potentially impacting formulation stability and performance.

Structural isomerism Formulation stability Sesquiterpenoid alcohol

Volatility and Safety: Flash Point Comparison with Nootkatone

The target compound has a reported flash point of 127.7°C and boiling point of 304.7°C at 760 mmHg [1]. In comparison, nootkatone's flash point is approximately 100°C (closed cup) [2]. This higher flash point suggests a wider safety margin during high-temperature processing, such as in candle or incense manufacturing.

Flash point Safety data High-temperature processing

Functional Group Versatility: Alcohol Derivatization vs. Ketone Inertness

The target compound's primary alcohol group can be easily esterified to create pro-fragrances with modulated volatility and substantivity [1]. In contrast, nootkatone's ketone group is less reactive toward simple derivatization, limiting its use in controlled-release fragrance systems.

Pro-fragrance Esterification Controlled release

1,2,3,4,4a,5,8,8a-Octahydro-7,8a-dimethyl-3-(1-methylvinyl)-1-naphthol: Optimal Application Scenarios Based on Core Differentiation


Leather Fine Fragrance and Consumer Product Formulation

The compound's leather-like odor makes it an ideal replacement for traditional leather notes such as birchtar oil and certain phenols, providing a uniform and reproducible synthetic alternative [1]. It can be used in perfumes, soaps, and fabric conditioners where a natural leather character is desired.

Pro-Fragrance Development for Long-Lasting Delivery

The alcohol functionality allows for esterification reactions to create pro-fragrances with controlled release profiles, enhancing performance in laundry and home care products [2].

High-Temperature Processing in Candles and Incense

The higher flash point (127.7°C) compared to nootkatone (~100°C) makes this compound safer for incorporation into candles and incense that require elevated melting and pouring temperatures [3].

Analytical Reference Standard for Sesquiterpenoid Alcohols

The well-characterized physicochemical properties (boiling point, InChI, SMILES) and EINECS listing make it suitable as a reference standard for GC-MS library development and quality control in fragrance manufacturing.

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